6,7-Dimetoxi-1,4-ftalazindiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

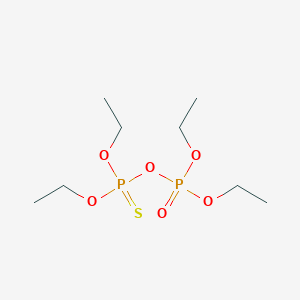

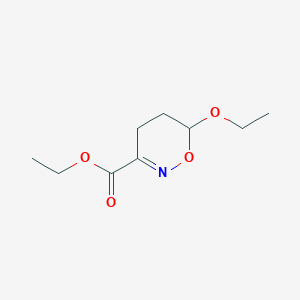

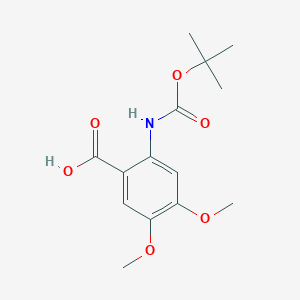

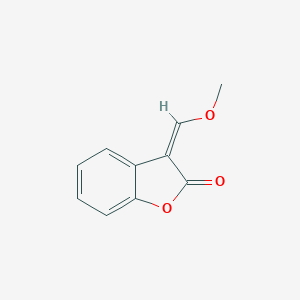

6,7-Dimethoxy-1,4-phthalazinediol, also known as 6,7-Dimethoxy-1,4-phthalazinediol, is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6,7-Dimethoxy-1,4-phthalazinediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-1,4-phthalazinediol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Celdas Solares de Perovskita

6,7-Dimetoxi-1,4-ftalazindiol: los derivados se han utilizado en el desarrollo de celdas solares de perovskita (PSC). Estas celdas solares se benefician de un proceso de fabricación simplificado y son más susceptibles a las capas de extracción de carga con procesamiento a baja temperatura en comparación con sus contrapartes . Los derivados del compuesto, específicamente en forma de monocapas autoensambladas (SAM), han demostrado mejorar el rendimiento de las PSC. Sin embargo, estas SAM pueden ser térmicamente inestables, lo que representa un desafío que los investigadores están trabajando activamente para superar .

Síntesis Diastereoselectiva

El compuesto se ha utilizado en la síntesis diastereoselectiva de varias moléculas orgánicas. Por ejemplo, ha participado en la síntesis de derivados de tetrahidroisoquinolina, que son importantes en la industria farmacéutica por sus actividades biológicas . Estos derivados pueden servir como bloques de construcción para moléculas más complejas con posibles aplicaciones terapéuticas.

Síntesis Química

6,7-Dimetoxi-2,3-dihidroftalazina-1,4-diona: también es un intermedio valioso en la síntesis química. Se puede utilizar para crear una variedad de compuestos heterocíclicos, que son cruciales en el desarrollo de medicamentos y otros materiales orgánicos . Su versatilidad en reacciones químicas lo convierte en un compuesto significativo para los químicos sintéticos.

Espectroscopia Molecular

La estructura de This compound y sus derivados se ha estudiado ampliamente utilizando varios métodos espectroscópicos como RMN, UV, IR y espectrometría de masas . Estos estudios son esenciales para confirmar la identidad y pureza del compuesto, lo cual es crítico tanto en las aplicaciones de investigación como industriales.

Síntesis Enantioselectiva

El compuesto ha desempeñado un papel en la síntesis enantioselectiva de alcaloides. Por ejemplo, se ha utilizado en la síntesis de (S)-salsolidina, un alcaloide con posibles propiedades medicinales . La síntesis enantioselectiva es crucial para crear medicamentos con la actividad biológica deseada al tiempo que se minimizan los efectos secundarios.

Ciencia de Materiales

En la ciencia de materiales, se han investigado los derivados de This compound por su potencial para mejorar la estabilidad y el rendimiento de los materiales bajo estrés térmico . Esta investigación es particularmente relevante para el desarrollo de nuevos materiales que puedan soportar condiciones extremas.

Propiedades

IUPAC Name |

6,7-dimethoxy-2,3-dihydrophthalazine-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)10(14)12-11-9(5)13/h3-4H,1-2H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCGRHAIDOHNAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NNC2=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5,7-Triazabicyclo[4.4.0]dec-5-ene](/img/structure/B46657.png)

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)